6-O-Galactopyranosylgalactose
Description
Contextualization of Disaccharides in Biological Systems
Disaccharides are carbohydrates composed of two monosaccharide units joined together. numberanalytics.com They are fundamental to various biological processes, serving as energy sources, structural components, and signaling molecules. numberanalytics.comsolubilityofthings.com Common examples like sucrose (B13894) (table sugar), lactose (B1674315) (milk sugar), and maltose (B56501) are integral to nutrition and metabolism. vedantu.com In biological systems, disaccharides are key for energy storage and transport. studymind.co.uk Their breakdown through hydrolysis releases monosaccharides, which can then be used by cells to produce ATP, the primary energy currency. khanacademy.org Beyond their role in energy, some disaccharides and more complex oligosaccharides are involved in cellular recognition and cell-to-cell communication. solubilityofthings.com
Significance of Glycosidic Linkages in Carbohydrate Chemistry
The two monosaccharide units in a disaccharide are connected by a covalent bond known as a glycosidic linkage. fiveable.menumberanalytics.com This bond is formed in a dehydration reaction where a water molecule is removed. fiveable.me The specific type of glycosidic linkage, determined by the participating carbon atoms and the stereochemical orientation (alpha or beta), dictates the three-dimensional structure and, consequently, the properties and function of the disaccharide. fiveable.medhgate.com For instance, the alpha and beta linkages in starch and cellulose (B213188), respectively, lead to vastly different digestibilities in humans; starch is a primary energy source, while cellulose is an indigestible dietary fiber. fiveable.me The formation and cleavage of these bonds are central to carbohydrate metabolism, catalyzed by specific enzymes called glycosidases. khanacademy.org
Overview of 6-O-Galactopyranosylgalactose as a Specific Carbohydrate Structure
This compound is a disaccharide composed of two galactose units. cymitquimica.com The name specifies the precise connection between them: the galactose unit in its pyranose (six-membered ring) form is attached via its anomeric carbon to the oxygen atom on the sixth carbon of the second galactose unit. This is referred to as a (1→6) glycosidic linkage. Depending on the stereochemistry at the anomeric carbon, it can exist as either α-(1→6) or β-(1→6) isomers. nih.govnih.gov
This particular disaccharide, also known by synonyms such as galactobiose, is of interest in various fields of biochemical research. cymitquimica.comcymitquimica.com It has been identified as a component of more complex carbohydrates and has been studied in the context of enzymology and glycobiology. cymitquimica.comnih.govnih.gov For instance, it is a known product of enzymatic synthesis using β-galactosidases and has been detected in studies of galactooligosaccharides (GOS) production. nih.gov Research has also explored its presence in natural sources, such as in the polysaccharide backbone of certain materials and as a constituent of glycosphingolipids involved in biological recognition processes. cymitquimica.comnih.gov
Detailed Research Findings
The study of this compound has yielded specific insights into its enzymatic synthesis and natural occurrence.
Enzymatic Synthesis:
Research has demonstrated the synthesis of 6-O-β-D-galactopyranosyl-D-galactose (often referred to as 6-galactobiose) through the action of β-galactosidase from Aspergillus oryzae. nih.gov In a study on galactooligosaccharide (GOS) synthesis, 6-galactobiose was identified as one of the major disaccharide products, highlighting the enzyme's preference for forming β(1→6) linkages. nih.gov Another study detailed the enzymatic synthesis of both 3-O- and 6-O-β-D-galactopyranosyl-D-galactose. researchgate.net Furthermore, glycosynthases, which are engineered glycosidases, have been used for the regioselective synthesis of related galactosides. nih.gov
Natural Occurrence and Biological Relevance:
This compound has been identified in various biological contexts. For example, a disaccharide identified as 6-O-β-D-galactofuranosyl-D-galactose was isolated from the cell walls and Wax D of Mycobacterium tuberculosis. uu.nl Note the furanose form of one of the galactose units in this instance. The α-linked isomer, 6-O-(α-D-galactopyranosyl)-β-D-galactopyranosyl moiety, is part of the structure of a digalactosyl diglyceride synthesized for study. rsc.org Additionally, the disaccharide has been mentioned in studies related to neutrophil recruitment and resistance to mucosal infections, where it is listed as a substance of interest in the context of glycosphingolipid metabolism. nih.gov It is also found as a component of the gum from the ghatti tree (Anogeissus latifolia). acs.org
Below are interactive tables summarizing the key properties and research findings related to this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H22O11 | nih.gov |
| Molecular Weight | 342.30 g/mol | cymitquimica.com |
| Appearance | White to off-white solid | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
| Synonyms | Galactobiose, 6-O-beta-D-Galactopyranosyl-D-galactose, Swietenose | cymitquimica.comcymitquimica.com |
Table 2: Selected Research Findings on this compound
| Research Area | Key Finding | Organism/System Studied | Reference |
| Enzymatic Synthesis | Major product of transgalactosylation by β-galactosidase, favoring β(1→6) linkages. | Aspergillus oryzae | nih.gov |
| Natural Occurrence | Identified as 6-O-β-D-galactofuranosyl-D-galactose in cell wall components. | Mycobacterium tuberculosis | uu.nl |
| Natural Occurrence | A component of gum exudate. | Anogeissus latifolia (Ghatti tree) | acs.org |
| Glycobiology | Listed as a relevant disaccharide in studies of glycosphingolipids and immune response. | Human (Neutrophil recruitment) | nih.gov |
| Synthetic Chemistry | The α-linked isomer is a key component in the synthesis of a 'digalactosyl diglyceride'. | Chemical Synthesis | rsc.org |
Presence in Complex Oligosaccharides and Polysaccharides
This compound is a disaccharide composed of two galactose units linked via a 1→6 glycosidic bond. It rarely occurs as a free molecule in nature. Instead, it serves as a fundamental building block within the intricate structures of larger oligosaccharides and polysaccharides. Its distribution is notable in both the plant kingdom and among microbes.
Association with Plant-Derived Gums and Hydrocolloids
The disaccharide is a significant component of many plant-derived gums and hydrocolloids, which are complex polysaccharides exuded by plants or extracted from their tissues. These substances are characterized by their ability to form viscous solutions or gels with water. The presence of this compound units within their structure is often a defining feature of their molecular architecture.
Identification in Anogeissus latifolia (Gum Ghatti) Polysaccharide Fractions
Gum ghatti, the exudate from the tree Anogeissus latifolia, is a complex polysaccharide recognized for its utility as an emulsifier and stabilizer. Structural analyses have determined that gum ghatti is a type of arabinogalactan (B145846) with a primary backbone composed of β-(1→6)-linked D-galactose units. researchgate.net This structural feature inherently means that this compound units form the repeating structure of its main chain. Further studies involving controlled degradation of the gum have confirmed the presence of oligosaccharides built on this linkage. For instance, analysis of gum ghatti has led to the identification of β-(1→6)-galactotriose, a trisaccharide that further confirms the consecutive 1→6 linkage of galactose residues. ebi.ac.uk Early comparative studies of plant gums also noted the structural similarities between gum ghatti and other gums from the Combretaceae family where 6-O-β-D-galactopyranosyl-D-galactose was explicitly characterized. rsc.org
Fragments from Lemon-Peel Pectin (B1162225) Hydrolysis
Pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants, is particularly abundant in the peel of citrus fruits. While its primary chain consists of galacturonic acid, pectin possesses highly branched regions known as rhamnogalacturonan I (RG-I). These regions feature side chains composed of neutral sugars, including arabinans and galactans. nih.govnih.gov Research involving the partial acid hydrolysis of lemon-peel pectin has led to the chromatographic identification of this compound among the resulting oligosaccharide fragments. cdnsciencepub.com This finding indicates that this disaccharide is a constituent of the associated arabinogalactan side chains within the complex structure of lemon pectin. nih.govcdnsciencepub.com
Constituents of Moringa oleifera and Khaya senegalensis Gums
The gums from Moringa oleifera and Khaya senegalensis are other natural sources containing galactose-based structures.
Moringa oleifera : The gum from the Moringa oleifera tree is a complex polysaccharide. Structural studies have revealed that its backbone is composed of 1,6-linked, 1,3-linked, and 1,3,6-linked β-galactopyranose (β-Galp) units. rsc.org Methylation analysis of the degraded gum polysaccharide has identified products such as 2,3,6-tri-O-methyl-D-galactose and 2,4-di-O-methyl-D-galactose. chemijournal.com The presence of a backbone with (1→6)-β-type linkages strongly implies the existence of this compound as a core structural unit within the polymer. rsc.orgallsciencejournal.com
Khaya senegalensis : The gum from Khaya senegalensis (African mahogany) also contains a highly branched framework of D-galactopyranose residues. Early structural work involving the fractionation of this gum led to the isolation and characterization of various oligosaccharides. Following partial hydrolysis of a specific polysaccharide fraction, 6-O-β-galactopyranosylgalactose was identified as one of the resulting galactobioses, highlighting its role as a structural component within the gum's complex architecture.
Detection in Microbial Glycoconjugates
Beyond the plant kingdom, this compound is relevant to the field of microbiology, particularly in the context of bacterial metabolism. The probiotic bacterium Lactobacillus casei has been shown to possess specific genetic pathways for metabolizing complex carbohydrates found in human milk and on mucosal surfaces. nih.govnih.gov In studies characterizing a unique gene cluster in L. casei responsible for the utilization of specific glycans, this compound was listed among the substances involved in these novel metabolic pathways. nih.gov This indicates that certain gut commensal bacteria have evolved enzymatic machinery to recognize and ferment this specific disaccharide, likely cleaving it from more complex glycoconjugates to use as an energy source. nih.govplos.org
Data Tables
Table 1: Occurrence of this compound in Plant-Derived Polysaccharides
| Plant Source | Polysaccharide / Fraction | Research Finding | Citation(s) |
| Anogeissus latifolia | Gum Ghatti | The main backbone consists of (1→6)-β-Galactose linkages. Oligosaccharides like β-(1→6)-galactotriose have been identified. | researchgate.netebi.ac.uk |
| Citrus limon (Lemon) | Lemon-Peel Pectin | Identified as a fragment from partial acid hydrolysis of pectin, likely from associated arabinogalactan side chains. | cdnsciencepub.com |
| Moringa oleifera | Gum Polysaccharide | The backbone is composed of 1,6- and 1,3,6-linked β-Galp units, implying the presence of this disaccharide structure. | rsc.org |
| Khaya senegalensis | Gum Polysaccharide B | Identified as a galactobiose fragment after partial hydrolysis of a polysaccharide component. | |
| Citrus species | Modified Citrus Pectin (MCP) | A component of galactan side chains in the RG-I region, relevant for interactions with galectin-3. | rsc.orgfrontiersin.org |
Table 2: Involvement of this compound in Microbial Systems
| Microorganism | Context | Research Finding | Citation(s) |
| Lactobacillus casei | Metabolism of Glycans | Identified as a substance involved in a novel metabolic pathway for utilizing human milk and mucosal glycans. | nih.govnih.gov |
An in-depth examination of the chemical compound this compound reveals its presence in specific biological contexts, most notably within the complex cell wall of pathogenic bacteria and certain natural sources. This article explores the occurrence and natural distribution of this disaccharide, focusing on its isolation from Mycobacterium tuberculosis and its presence in other biological materials.
2 Occurrence and Natural Distribution of this compound
1 Isolation from Mycobacterium tuberculosis Cell Walls and Wax D
The cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, is a complex and robust structure crucial for its survival and pathogenicity. frontiersin.orgnih.gov This intricate barrier is characterized by a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govresearchgate.net Within this complex, the arabinogalactan component is a key structural polysaccharide.
Early structural studies of the mycobacterial cell wall led to the isolation and identification of a specific disaccharide. Through partial acid hydrolysis of cell walls and a lipopolysaccharide fraction known as Wax D from Mycobacterium tuberculosis var. hominis (strains H37Ra and Peurois), researchers successfully isolated a digalactoside. uu.nl This compound was identified as 6-O-β-D-galactofuranosyl-D-galactose . uu.nl The identification process involved a combination of chemical and instrumental analysis methods, including gas-liquid chromatography, mass spectrometry, and proton magnetic resonance (PMR) spectroscopy. uu.nl This discovery was significant as it corrected previous assumptions that the galactan core was composed of 1→4-linked galactopyranose units. uu.nl
Wax D is a peptidoglycolipid, a complex of peptidoglycan fragment-arabinogalactan-mycolic acid, that can be extracted from M. tuberculosis. nih.govresearchgate.net The isolation of 6-O-β-D-galactofuranosyl-D-galactose from both the total cell walls and the specific Wax D fraction underscores its role as a structural component of the arabinogalactan polymer in M. tuberculosis. uu.nl
| Source Material | Isolated Compound | Identification Methods |
| Cell walls of M. tuberculosis var. hominis H37Ra | 6-O-β-D-galactofuranosyl-D-galactose | Partial acid hydrolysis, gas-liquid chromatography, mass spectrometry, PMR spectroscopy |
| Wax D of M. tuberculosis var. hominis Peurois | 6-O-β-D-galactofuranosyl-D-galactose | Partial acid hydrolysis, various chromatographic and spectrometric analyses |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5077-31-6 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12+/m0/s1 |
InChI Key |
AYRXSINWFIIFAE-CABDRJSWSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Synonyms |
6-O-beta-D-galactopyranosyl-D-galactose 6-O-galactopyranosylgalactose 6-O-galactopyranosylgalactose, (alpha-D)-isomer galactobiose Galalpha1-4Gal swietenose |
Origin of Product |
United States |
Occurrence and Natural Distribution of 6 O Galactopyranosylgalactose
3 Occurrence in Other Biological Sources
1 Presence in Microalgae-Derived Compositions
Microalgae are a diverse group of microorganisms known to produce a wide array of bioactive compounds, including various polysaccharides. nih.govmdpi.com These polysaccharides, such as chrysolaminarin (a β-1,3-D-glucan), are components of the microalgal cell wall or are used as energy storage molecules. nih.govmdpi.com While microalgae are rich in carbohydrates and have been investigated for various applications, the specific presence of 6-O-Galactopyranosylgalactose is not prominently documented in general reviews of microalgal composition. nih.govnih.gov The focus of much of the research into microalgal bioactive compounds has been on pigments like carotenoids (e.g., fucoxanthin, astaxanthin, β-carotene), lipids, and other polysaccharides with direct health benefits. nih.govnih.gov
2 General Occurrence in Foods and Supplements
Food supplements can contain a wide range of ingredients, including vitamins, minerals, amino acids, and various forms of fiber. europa.eu Galactooligosaccharides (GOS) are a type of prebiotic fiber sometimes added to foods and dietary supplements. nih.gov GOS are chains of galactose units. While this compound is a disaccharide of galactose, the term GOS typically refers to a mixture of oligosaccharides with varying chain lengths. Specific isomers like this compound are not always individually quantified or listed as separate ingredients in commercial supplements. The regulation and labeling of dietary supplements focus on broader categories of substances, and the precise isomeric composition of carbohydrate ingredients is often not detailed. nih.govama-assn.org
Biosynthesis and Enzymatic Formation Pathways of 6 O Galactopyranosylgalactose
Enzymatic Assembly Mechanisms
The assembly of 6-O-Galactopyranosylgalactose relies on the coordinated action of glycosyltransferases, enzymes that facilitate the transfer of sugar moieties from an activated donor substrate to an acceptor molecule.
Glycosyltransferases are the primary catalysts in the synthesis of oligosaccharides and polysaccharides, demonstrating high specificity for the type of glycosidic linkage they create. sigmaaldrich.comsigmaaldrich.com In the case of this compound, a β-galactosyltransferase is responsible for transferring a galactose residue from a UDP-galactose (UDP-Gal) donor to the 6-hydroxyl group of a terminal galactose acceptor. sigmaaldrich.com The Leloir pathway glycosyltransferases are particularly important in this process, offering a highly regioselective and stereospecific method for forming these glycosidic bonds. sigmaaldrich.comsigmaaldrich.com
The specificity of these enzymes ensures the correct assembly of complex carbohydrate structures. For instance, β-galactosidase from Aspergillus oryzae has shown a preference for forming β(1→6) linkages during the synthesis of galactooligosaccharides (GOS), with 6-galactobiose (a disaccharide composed of two galactose units linked by a β(1→6) bond) being a major product. nih.gov Similarly, studies on the α-galactosidase from Thermotoga maritima have explored the thermodynamics and kinetics of forming different galactosidic linkages, highlighting the enzymatic control over bond formation. nrcki.rubibbase.org
The efficiency and outcome of disaccharide synthesis are heavily dependent on the substrate specificity and reaction kinetics of the involved glycosyltransferases. These enzymes often exhibit strict specificity for their donor substrates. For example, α1,3-galactosyltransferase shows a stringent requirement for UDP-Gal and cannot effectively use other UDP-sugars. oup.comnih.gov However, some glycosyltransferases display a degree of flexibility towards their acceptor substrates. sigmaaldrich.com For instance, bovine β-1,4-galactosyltransferase (β4GalT) can utilize various modified N-acetylglucosamine (GlcNAc) analogs as acceptors. nih.govresearchgate.net
The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), dictate the rate of the enzymatic reaction. For example, the α1,3-galactosyltransferase has a Km of 190 µM for its acceptor substrate Galβ1-4GlcNAc-C8. oup.comnih.gov The reaction can also be influenced by inhibitors, as seen with the type 1 disaccharide-C8 (Galβ1–3GlcNAc-C8), which acts as a good inhibitor of α1,3-galactosyltransferase with an inhibition constant (Ki) of 270 µM. oup.comnih.gov
The following table summarizes the substrate specificity of some relevant galactosyltransferases:
| Enzyme | Donor Substrate | Acceptor Substrate(s) | Linkage Formed | Reference |
| α1,3-Galactosyltransferase | UDP-Gal (strict) | Galβ1-4GlcNAc-C8 and analogs | α(1→3) | oup.comnih.gov |
| β-1,4-Galactosyltransferase (β4GalT) | UDP-Gal, UDP-Glc, UDP-GalNAc | N-acetyl-D-glucosamine (GlcNAc) and its derivatives | β(1→4) | sigmaaldrich.comnih.gov |
| Aspergillus oryzae β-galactosidase | Lactose (B1674315) | Lactose, Galactose | β(1→6), β(1→3), β(1→4) | nih.gov |
| Thermotoga maritima α-galactosidase | pNP-galactobiosides | pNP-galactobiosides | α(1→2), α(1→3), α(1→6) | nrcki.rubibbase.org |
Biological Pathways Leading to this compound Formation
The synthesis of this compound is not an isolated event but is integrated into the broader and more complex processes of cellular glycosylation.
Glycosylation is a fundamental post-translational modification that significantly impacts the function of proteins and lipids. frontiersin.orgplos.org The formation of this compound can occur as part of the elongation of glycan chains on glycoproteins and glycolipids. nih.gov For example, in the biosynthesis of proteoglycans, a common tetrasaccharide linkage region is assembled, which includes two galactose residues. nih.gov While the primary linkages in this core structure are β(1→3) and β(1→4), further modifications and branching can occur, potentially involving the formation of β(1→6) linkages.
The synthesis of N-glycans, another major class of glycans, involves a series of enzymatic steps in the endoplasmic reticulum and Golgi apparatus. oulu.finih.gov After the initial core glycan is attached to a protein, it undergoes extensive processing and elongation, where various monosaccharides, including galactose, are added by specific glycosyltransferases. oulu.fi The formation of this compound could be a part of this elongation process on specific branches of the N-glycan.
Several factors can influence the elongation and branching of glycan chains, thereby affecting the formation of specific linkages like the one in this compound. The availability of nucleotide sugar donors, such as UDP-galactose, is a critical factor. creative-proteomics.comdtu.dk Cellular metabolic state and the levels of precursor molecules can directly impact the extent of galactosylation. creative-proteomics.com
The localization and relative activities of different glycosyltransferases within the Golgi apparatus also play a crucial role in determining the final glycan structure. nih.gov Competition between different glycosyltransferases for the same substrate can lead to the synthesis of different glycan structures. nih.gov Furthermore, the pH of the Golgi lumen can affect the activity and assembly of glycosyltransferase complexes. oulu.fi For instance, the formation of heteromeric complexes between β(1,4)GalT1 and sialyltransferases is pH-dependent. oulu.fi
The following table outlines key factors that influence glycan elongation and branching:
| Factor | Influence on Glycosylation | Reference |
| Nucleotide Sugar Availability | The concentration of UDP-Gal directly impacts the extent of galactosylation. | creative-proteomics.comdtu.dk |
| Enzyme Localization and Activity | The spatial arrangement and competitive kinetics of glycosyltransferases in the Golgi determine the final glycan structure. | nih.gov |
| Golgi pH | The acidic environment of the Golgi is crucial for the optimal activity and complex formation of many glycosyltransferases. | oulu.fi |
| Acceptor Substrate Specificity | The structure of the growing glycan chain dictates which glycosyltransferases can act upon it. | nih.gov |
The expression of the genes encoding the glycosyltransferases involved in this compound synthesis is tightly regulated. This regulation occurs at both the transcriptional and post-transcriptional levels. oup.com For example, the expression of the β-1,4-galactosyltransferase V (β-1,4-GalT V) gene is regulated by transcription factors such as Sp1 and Ets-1, particularly in cancer cells. nih.gov Similarly, the expression of the α1,3-galactosyltransferase (α1,3GT) gene can be modulated by inflammatory cytokines and lipopolysaccharides in endothelial cells. oup.com
The B4GALT1 gene, which encodes a β-1,4-galactosyltransferase, exhibits significant variation in its transcript origination sites in different tissues, leading to different protein isoforms with potentially distinct functions. spandidos-publications.com This highlights the complexity of the regulatory mechanisms governing glycosyltransferase expression. Furthermore, the stability of the enzyme itself can be regulated, as seen with α1,3GT, where its degradation can be induced in activated endothelial cells. oup.com
Enzymatic Degradation and Catabolism of 6 O Galactopyranosylgalactose
Hydrolytic Cleavage by Glycosidases
The primary mechanism for the breakdown of 6-O-Galactopyranosylgalactose is hydrolytic cleavage, a reaction catalyzed by a class of enzymes known as glycosidases or glycoside hydrolases. youtube.com This process involves the addition of a water molecule across the glycosidic linkage, resulting in the release of two individual galactose monosaccharides. youtube.com
Glycosidases are broadly categorized into endoglycosidases and exoglycosidases based on their mode of action on carbohydrate chains. nih.govwikipedia.org
Endoglycosidases cleave internal glycosidic bonds within a polysaccharide or oligosaccharide chain, leading to the generation of smaller oligosaccharides. wikipedia.org These enzymes are crucial for the initial breakdown of large, complex glycans into more manageable fragments. nih.gov
Exoglycosidases act on the non-reducing ends of a carbohydrate chain, sequentially removing one monosaccharide residue at a time. nih.govneb.com Their action is essential for the complete degradation of oligosaccharides into their constituent monosaccharides. nih.gov
The complete degradation of a complex glycan containing this compound units would likely involve the concerted action of both endo- and exoglycosidases. neb.com
Enzymes exhibit a high degree of specificity for the substrates they act upon, including the type of glycosidic linkage. worthington-biochem.comsavemyexams.com The breakdown of this compound requires glycosidases that can specifically recognize and cleave the β(1→6) linkage between the two galactose units.
While many β-galactosidases primarily target β(1→4) or β(1→3) linkages, specific enzymes capable of hydrolyzing β(1→6) galactosidic bonds have been identified. researchgate.net The specificity is determined by the three-dimensional structure of the enzyme's active site, which must accommodate the substrate in the correct orientation for catalysis to occur. savemyexams.com For instance, research on α-galactosidases has shown that different subfamilies can have exclusive specificity for certain linkages, such as α(1→4)-linkages, while not cleaving α(1→6)-linked galactose residues. researchgate.netnih.gov This highlights the precise structural requirements for enzyme activity.
| Enzyme Type | Mode of Action | Role in Glycan Processing |
| Endoglycosidase | Cleaves internal glycosidic bonds within a polymer. wikipedia.org | Initial breakdown of large polysaccharides into smaller oligosaccharides. nih.gov |
| Exoglycosidase | Removes terminal monosaccharide units from a polymer. nih.govneb.com | Complete degradation of oligosaccharides to monosaccharides. nih.gov |
Involvement in Carbohydrate Metabolism Pathways
Once this compound is hydrolyzed into its constituent galactose monomers, these sugars are funneled into central carbohydrate metabolism to be used for energy production or biosynthetic processes. opentextbc.ca
The primary pathway for galactose metabolism in many organisms, from yeast to humans, is the Leloir pathway. bohrium.comnih.govnih.gov This pathway converts galactose into glucose-6-phosphate, an intermediate of glycolysis. nih.gov
The key steps of the Leloir pathway are as follows:
Phosphorylation: Galactose is phosphorylated by the enzyme galactokinase to form galactose-1-phosphate. wikipedia.org
UDP-Glucose Exchange: Galactose-1-phosphate uridyltransferase catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.
Epimerization: UDP-galactose-4-epimerase interconverts UDP-galactose and UDP-glucose. The resulting UDP-glucose can then be used in another round of the pathway.
Isomerization: The glucose-1-phosphate generated is converted to glucose-6-phosphate by phosphoglucomutase, which can then enter glycolysis. nih.gov
In some bacteria, such as Clostridium acetobutylicum, an alternative route, the tagatose-6-phosphate pathway, is also utilized for galactose metabolism. scirp.org This pathway involves the conversion of galactose-6-phosphate (B1197297) to tagatose-6-phosphate, which is then further metabolized to intermediates of glycolysis. scirp.org
| Pathway | Organism(s) | Key Intermediate | Final Product Entering Glycolysis |
| Leloir Pathway | Yeasts, Humans, Bacteria bohrium.comnih.govnih.gov | Galactose-1-phosphate wikipedia.org | Glucose-6-phosphate nih.gov |
| Tagatose-6-Phosphate Pathway | Bacteria (e.g., C. acetobutylicum) scirp.org | Tagatose-6-phosphate scirp.org | Dihydroxyacetone-P (DHAP) and Glyceraldehyde-3-P (G3P) scirp.org |
The catabolism of disaccharides like this compound is fundamental for cellular energy balance. oregonstate.education The breakdown of carbohydrates is a central process for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. oregonstate.educationnih.gov The galactose units released from this compound enter glycolysis (via the Leloir or other pathways), a process that yields a net gain of ATP and NADH. lumenlearning.comlibretexts.org
The pyruvate (B1213749) and NADH produced during glycolysis can be further metabolized in the citric acid cycle and oxidative phosphorylation under aerobic conditions, generating a substantial amount of additional ATP. basicmedicalkey.com This energy flux is crucial for powering a vast array of cellular functions, including muscle contraction, active transport, and the synthesis of macromolecules. oregonstate.education By providing a source of carbon and energy, disaccharide catabolism plays a vital role in maintaining cellular homeostasis, ensuring that the cell's energy demands are met and that essential metabolic intermediates are available. nih.gov
Microbial and Enzymatic Biotransformation
Biotransformation refers to the use of biological systems, such as microorganisms or purified enzymes, to carry out chemical modifications of a specific compound. inflibnet.ac.inmedcraveonline.comwikilectures.euvedantu.com This process is harnessed in biotechnology for the synthesis of valuable compounds that may be difficult to produce through conventional chemical methods. inflibnet.ac.in
Microorganisms possess a vast and diverse array of enzymes capable of modifying carbohydrates. frontiersin.org In the context of this compound, microbial biotransformation could involve reactions beyond simple hydrolysis. For example, specific enzymes could catalyze isomerization, epimerization, or the transfer of the galactose units to other acceptor molecules, creating novel oligosaccharides with unique properties.
The enzymatic transformation of phenolic acids, for instance, utilizes enzymes like β-glucosidase to modify structures and improve bioavailability, a principle that can be applied to other classes of natural compounds. mdpi.com While specific examples of the extensive biotransformation of this compound are not widely documented, the principles of microbial and enzymatic modification suggest a significant potential for creating new, functional molecules from this disaccharide. For example, the probiotic Lactobacillus casei has been shown to possess a gene cluster for the metabolism of related glycans like galacto-N-biose, indicating specialized pathways for disaccharide utilization in gut microbes. nih.gov
Microbial Degradation Mechanisms
The initial and most crucial step in the microbial catabolism of 6-O-β-D-galactopyranosyl-D-galactose is the enzymatic hydrolysis of the β-D-(1→6) glycosidic linkage that connects the two galactose units. This reaction is catalyzed by a class of enzymes known as β-galactosidases (EC 3.2.1.23), which are a type of glycoside hydrolase. rug.nlcazypedia.org These enzymes are widespread in microorganisms, including bacteria and fungi, and are essential for the utilization of various galactose-containing oligosaccharides. cazypedia.org
Recent research has identified specific β-galactosidases with a preference for hydrolyzing β-D-(1→6) glycosidic linkages. rug.nlnih.gov For instance, an enzyme designated BD-β-Gal, belonging to the Glycoside Hydrolase family 154 (GH154), has demonstrated exo-β-galactosidase activity with a notable regioselectivity for β-D-(1,6) linkages. rug.nlnih.gov While this particular enzyme showed a preference for a glucose unit at the reducing end of the disaccharide, its ability to cleave the β(1→6) bond is significant. rug.nlnih.gov Similarly, tomato β-galactosidase 4 (TBG4), although a plant enzyme, has been shown to hydrolyze β-1,6-galactans, and mutations to its active site can significantly increase its activity towards β-(1,6)-galactobiose. researchgate.net This highlights that the capability to degrade this specific linkage exists across different biological kingdoms and enzyme families.
While many characterized β-galactosidases, such as those from bovine testes, show higher activity towards β(1→3) and β(1→4) linkages, they can still cleave β(1→6) linked galactose, albeit at a slower rate. qa-bio.com The specificity of these enzymes can be influenced by the amino acid composition of their active sites. researchgate.net
Once the 6-O-β-D-galactopyranosyl-D-galactose is hydrolyzed into two individual D-galactose molecules, these monosaccharides can be funneled into the central metabolic pathways of the microorganism. asm.orgfrontiersin.org Bacteria have evolved two primary pathways for galactose catabolism: the Leloir pathway and the tagatose-6-phosphate pathway. asm.orgdairy-journal.org
The Leloir Pathway : This is a widely distributed pathway for galactose utilization. dairy-journal.org It involves the conversion of D-galactose into the glycolytic intermediate, glucose-6-phosphate, through a series of enzymatic reactions catalyzed by galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose 4-epimerase (GalE). frontiersin.orgdairy-journal.orgbiocyc.org An aldose 1-epimerase (GalM) is also required to convert β-D-galactose to its α-anomer, which is the substrate for galactokinase. asm.orgfrontiersin.org
The Tagatose-6-Phosphate Pathway : In this pathway, galactose-6-phosphate is converted to tagatose-6-phosphate, which is then phosphorylated to tagatose-1,6-diphosphate and subsequently cleaved into dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate, both of which are intermediates of glycolysis. asm.orgoup.com
The specific pathway utilized can depend on the microbial species and the mode of galactose transport into the cell. frontiersin.orgdairy-journal.org For example, in some lactic acid bacteria, the transport of galactose via a permease is linked to the Leloir pathway, whereas transport through a phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS) is often coupled to the tagatose-6-phosphate pathway. frontiersin.orgdairy-journal.org
Advanced Analytical Methodologies for 6 O Galactopyranosylgalactose Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the detailed structural analysis of 6-O-Galactopyranosylgalactose, providing insights into its atomic-level connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of oligosaccharides, including this compound. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov The chemical shifts, coupling constants, and signal intensities in these spectra offer clues to the identity and anomeric configuration of the galactose units. nih.gov
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all the signals and establishing the connectivity between atoms. youtube.com Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within each galactose ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. globalsciencebooks.info For determining the glycosidic linkage, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range couplings between protons and carbons, including across the glycosidic bond. globalsciencebooks.info This allows for the definitive identification of the linkage between the C6 of one galactose unit and the anomeric carbon of the other.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Galactose Residues
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 4.5 - 5.5 | 90 - 110 |
| H-2 | 3.5 - 4.0 | 70 - 75 |
| H-3 | 3.7 - 4.2 | 72 - 78 |
| H-4 | 3.9 - 4.3 | 70 - 75 |
| H-5 | 3.6 - 4.1 | 72 - 78 |
| H-6 | 3.7 - 4.2 | 60 - 65 |
Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. The data presented is a general representation for galactose residues.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov
Tandem mass spectrometry (MS/MS) is particularly crucial for linkage analysis. nih.gov In an MS/MS experiment, the intact molecule (precursor ion) is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) provide information about the structure. Cleavage of the glycosidic bond is a key fragmentation pathway for disaccharides, yielding characteristic Y and Z fragments. nih.gov The masses of these fragments can help to identify the specific linkage position. Permethylation of the carbohydrate prior to MS analysis can provide more detailed structural information by stabilizing the molecule and directing fragmentation. nih.gov The fragmentation patterns of different linkage isomers, such as 1-3, 1-4, and 1-6 linked disaccharides, will be distinct, allowing for their differentiation. koreascience.kr
Table 2: Common Fragment Ions in MS/MS of Disaccharides
| Ion Type | Description |
| B ion | Contains the non-reducing end |
| C ion | Contains the non-reducing end with an additional hydrogen |
| Y ion | Contains the reducing end |
| Z ion | Contains the reducing end with the loss of a hydrogen |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. lumenlearning.com For this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of its chemical bonds. The most prominent features in the IR spectrum of this compound are the broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups, and the C-O stretching vibrations which appear in the 1000-1200 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the alkane-like portions of the molecule are observed in the 2850-3000 cm⁻¹ range. lumenlearning.comlibretexts.org While IR spectroscopy is generally not used for determining the specific glycosidic linkage, it provides a quick and non-destructive method to confirm the presence of the key functional groups characteristic of a carbohydrate. mdpi.com The coupling of IR spectroscopy with mass spectrometry (MS-IR) is an emerging technique that can provide more detailed structural information, including the differentiation of sugar isomers. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| O-H | 3200-3600 (broad) | Stretching |
| C-H | 2850-3000 | Stretching |
| C-O | 1000-1200 | Stretching |
Chromatographic and Electrophoretic Separation Methods
The isolation and purification of this compound from complex mixtures, such as those derived from biological sources or enzymatic synthesis, rely on high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates. lcms.cz For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation mode. nsf.gov Amide-based columns are also effective for the separation of sugars. nsf.gov The separation is based on the differential partitioning of the analyte between a polar stationary phase and a less polar mobile phase. lcms.cz
Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of MS detection. nsf.gov This allows for the detection and quantification of this compound even at low concentrations. lcms.cz LC-MS is particularly advantageous for analyzing complex biological samples where other compounds might interfere with detection. nih.gov The use of tandem MS (LC-MS/MS) further enhances selectivity and allows for structural confirmation of the separated compound. nih.gov
Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a powerful technique for separating and analyzing volatile compounds. pcianalytics.in Since carbohydrates like this compound are non-volatile, they must first be chemically modified into volatile derivatives before they can be analyzed by GLC. longdom.org This process, known as derivatization, typically involves converting the hydroxyl groups into more volatile ethers or esters, for example, through permethylation or peracetylation. phenomenex.com
Once derivatized, the sample is vaporized and injected into the GLC system. pcianalytics.in The separation occurs as the derivatized carbohydrate partitions between the gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid stationary phase coated on a solid support within the column. uomus.edu.iqinflibnet.ac.in Compounds with different properties will travel through the column at different rates, leading to their separation. pcianalytics.in While GLC is a highly efficient separation technique, the need for derivatization adds an extra step to the sample preparation process. longdom.org
Capillary Electrophoresis (CE) for Purity and Heterogeneity Assessment
Capillary Electrophoresis (CE) stands as a powerful analytical tool for assessing the purity and heterogeneity of carbohydrates, including disaccharides like this compound. CE offers advantages such as high resolution, minimal sample consumption, and rapid analysis times compared to traditional liquid chromatography or gel-based methods nih.gov. The separation in CE is founded on the differential migration of analytes within a narrow capillary under the influence of a strong electric field. For carbohydrates, which are often neutral, derivatization with a charged tag is a common strategy to facilitate their separation and detection.
The purity of a this compound sample can be meticulously evaluated by monitoring for the presence of extraneous peaks in the electropherogram. These could represent contaminants from the synthesis or purification process, such as monosaccharide precursors, isomers with different linkage positions (e.g., 1-2, 1-3, 1-4 linkages), or anomers. The high separation efficiency of CE allows for the resolution of structurally similar compounds, thereby providing a detailed purity profile nih.gov.
Furthermore, CE is adept at assessing heterogeneity. In the context of this compound, this could involve identifying variations in the sample, such as the presence of different salt adducts or conformational isomers. The technique's sensitivity to subtle differences in charge-to-size ratio makes it an invaluable tool for ensuring the homogeneity of a sample intended for further research or application nih.gov.
Table 1: Application of Capillary Electrophoresis in this compound Analysis
| Parameter Assessed | Principle of CE Application | Expected Outcome for this compound |
| Purity | Separation of the target compound from impurities based on differential migration rates. | A single, sharp peak representing this compound, with any minor peaks indicating specific impurities. |
| Heterogeneity | Detection of multiple forms of the target molecule that may have slight variations in structure or charge. | Resolution of different adducts or isomeric forms, providing insight into the sample's uniformity. |
| Isomeric Separation | High-resolution separation of isomers with the same mass but different structural arrangements. | Baseline separation of this compound from other galactosylgalactose isomers. |
Chemical Derivatization and Degradation Techniques
Permethylation Analysis for Linkage Determination
Permethylation analysis is a cornerstone technique for elucidating the glycosidic linkages between monosaccharide units within an oligosaccharide nih.gov. This method is instrumental in confirming the 1→6 linkage of this compound. The process involves the exhaustive methylation of all free hydroxyl groups on the sugar molecule. This is typically achieved using a reagent like methyl iodide in the presence of a strong base, such as sodium hydride in dimethyl sulfoxide jcggdb.jp.
Once permethylated, the this compound is subjected to acid hydrolysis to cleave the glycosidic bond, liberating the individual methylated monosaccharides. The newly exposed hydroxyl groups at the linkage positions (C1 of the first galactose and C6 of the second) and the ring-forming oxygen positions are then available for further reaction. These partially methylated monosaccharides are subsequently reduced, typically with sodium borohydride, to form alditols, followed by acetylation of the remaining free hydroxyl groups to yield partially methylated alditol acetates (PMAAs) spectroscopyonline.com.
The resulting PMAAs are volatile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of the PMAAs in the mass spectrometer provides definitive information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage points in the disaccharide nih.govspectroscopyonline.com. For this compound, this analysis would be expected to yield two distinct PMAAs corresponding to the two galactose units, with the pattern of methylation and acetylation confirming the 1→6 linkage.
Table 2: Expected Products of Permethylation Analysis of this compound
| Original Galactose Unit | Post-Hydrolysis, Reduction, and Acetylation Product | Expected Mass Spectrum Fragments |
| Non-reducing end galactose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylgalactitol | Fragments indicating acetylation at C1 and C5, and methylation at C2, C3, C4, and C6. |
| Reducing end galactose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methylgalactitol | Fragments indicating acetylation at C1, C5, and C6, and methylation at C2, C3, and C4. |
Periodate Oxidation Studies for Structural Mapping
Periodate oxidation is a selective chemical reaction that cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbon atoms). This technique can be applied to this compound to provide structural information. The reaction involves treating the disaccharide with a periodate salt, such as sodium periodate (NaIO₄).
In the non-reducing galactose unit of this compound, there are vicinal diols at C2-C3 and C3-C4. The reducing galactose unit also possesses vicinal diols at C2-C3 and C3-C4. The C4-C5 bond of a galactose unit can also be cleaved if it is a threo-diol nih.gov. The specificity of this cleavage can be controlled through reaction conditions, such as pH and temperature.
The consumption of periodate and the production of formic acid and formaldehyde can be quantified to deduce the structure. For this compound, the oxidation of the non-reducing terminal galactose unit would lead to the cleavage of the C2-C3 and C3-C4 bonds, consuming two moles of periodate and producing one mole of formic acid. The reducing galactose unit would also be susceptible to oxidation. Analysis of the reaction products, often after reduction of the resulting aldehydes to alcohols, can help to map the positions of the glycosidic linkage.
Partial Acid Hydrolysis for Oligosaccharide Fragment Generation
Partial acid hydrolysis is a technique used to cleave glycosidic bonds in polysaccharides and oligosaccharides in a controlled manner, generating smaller oligosaccharide fragments researchgate.net. This method can be employed to either produce this compound from a larger galactan polysaccharide or to break it down into its constituent monosaccharides for further analysis.
By carefully controlling the reaction conditions, such as acid concentration (e.g., using a dilute acid like trifluoroacetic acid), temperature, and time, it is possible to achieve selective cleavage of glycosidic bonds. The 1→6 glycosidic bond in this compound, like other glycosidic bonds, is susceptible to acid hydrolysis. Complete hydrolysis would yield two molecules of galactose.
The resulting hydrolysate can be analyzed by various chromatographic techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), to separate and quantify the generated fragments. This approach is particularly useful in the structural elucidation of larger polysaccharides where this compound may be a repeating unit nih.gov.
Biophysical Methods for Interaction Studies
Force Spectroscopy for Molecular Interaction Kinetics
Force spectroscopy, particularly using atomic force microscopy (AFM), is a powerful biophysical technique for investigating molecular interactions at the single-molecule level nih.gov. This method can be adapted to study the interaction kinetics between this compound and its binding partners, such as lectins or antibodies.
In a typical force spectroscopy experiment, a ligand (in this case, this compound or a derivative) is attached to the AFM tip, and its binding partner is immobilized on a surface. The tip is brought into contact with the surface to allow for binding, and then retracted. The force required to rupture the bond between the disaccharide and its binding partner is measured as a function of the pulling speed (loading rate).
By analyzing the distribution of these unbinding forces at different loading rates, key kinetic parameters of the interaction, such as the dissociation rate constant (k_off) and the energy barrier height of the interaction, can be determined. This provides valuable insights into the strength and stability of the molecular complex. While direct studies on this compound may be limited, the principles of force spectroscopy have been widely applied to other carbohydrate-protein interactions, demonstrating its potential for elucidating the specific binding characteristics of this disaccharide.
Other Advanced Techniques for Studying Carbohydrate-Protein Binding
The study of the interaction between this compound and proteins necessitates a suite of advanced analytical methodologies capable of elucidating the thermodynamic, kinetic, and structural basis of these recognition events. Beyond primary screening methods, several sophisticated techniques provide in-depth, quantitative data crucial for a comprehensive understanding. These methods are indispensable for research in glycobiology and the development of therapeutics targeting carbohydrate-binding proteins.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. glycopedia.eu It is considered a gold-standard method for characterizing protein-carbohydrate interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. nih.govspringernature.com By titrating a solution of the carbohydrate ligand into a sample cell containing the protein, ITC measures the heat released (exothermic) or absorbed (endothermic) upon binding. glycopedia.euwikipedia.org
This allows for the precise determination of key thermodynamic parameters:
Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.
Enthalpy Change (ΔH): Provides insight into the changes in hydrogen bonding and van der Waals forces upon complex formation. glycopedia.eu
Entropy Change (ΔS): Reflects the change in disorder of the system, including conformational changes and the displacement of water molecules. nih.gov
Stoichiometry (n): Determines the molar ratio of the ligand to the protein in the resulting complex. springernature.com
ITC is particularly valuable for studying weak to moderate affinity interactions, which are characteristic of many carbohydrate-protein binding events. nih.gov While specific ITC data for this compound is not broadly published, studies on similar galactoside-binding proteins, such as galectins, demonstrate the utility of this technique. For example, ITC measurements confirmed that the presence of fluorine at key tryptophan residues in Galectin-8 (Gal8) did not significantly alter its binding affinity for its glycan ligand. nih.gov
Table 1: Example Thermodynamic Data from ITC for a Glycan-Lectin Interaction
| Interacting Molecules | KD (µM) | Reference |
|---|
This interactive table provides an example of the type of affinity data obtained from ITC experiments.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensor technology that is widely used to study the kinetics of biomolecular interactions. springernature.com The technique involves immobilizing one binding partner (e.g., the protein) onto a sensor chip surface, while the other partner (the carbohydrate ligand) is flowed over the surface. mdpi.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. excedr.com
SPR analysis provides detailed kinetic information, including:
Association Rate Constant (kon): The rate at which the complex is formed.
Dissociation Rate Constant (koff): The rate at which the complex breaks apart.
Dissociation Constant (KD): The affinity of the interaction, calculated as the ratio of koff/kon.
This technique is highly sensitive and requires minimal sample consumption, making it suitable for measuring the rapid kinetics and low affinities often associated with carbohydrate-protein interactions. springernature.com Research on galectin-1, a β-galactoside-binding lectin, has successfully used SPR to determine the affinity and kinetics for a range of mono- and di-saccharide inhibitors. mdpi.compreprints.org These studies demonstrated that SPR is a robust alternative to other screening methods and can provide high-throughput measurements of association and dissociation constants. mdpi.comresearchgate.net
Table 2: Example Kinetic and Affinity Data from SPR for Small Molecule Inhibitors Binding to Human Galectin-1
| Compound | KD (nM) | Association Rate (kon) | Dissociation Rate (koff) | Reference |
|---|
This interactive table showcases the kinetic and affinity parameters that can be determined using SPR analysis.
Bio-Layer Interferometry (BLI)
Bio-Layer Interferometry (BLI) is another label-free, optical technique for real-time monitoring of biomolecular interactions. nih.govyoutube.com BLI measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. researchgate.net When a ligand in solution binds to the immobilized protein, the thickness of the biological layer on the tip increases, causing a wavelength shift in the interference pattern that is proportional to the amount of bound mass. excedr.comprotocols.io
Like SPR, BLI can be used to determine kon, koff, and KD values. researchgate.net The dip-and-read format, where the biosensor tip is moved between wells of a microplate containing different solutions, makes BLI particularly suitable for high-throughput applications and for assays that are sensitive to changes in solution composition. researchgate.netprotocols.io It is a versatile method for characterizing a wide range of interactions, including protein-carbohydrate binding. excedr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying biomolecular interactions at atomic resolution in solution. nih.gov It can provide detailed structural and dynamic information about both the carbohydrate and the protein, both free and in their bound state. nih.gov
Common NMR experiments for studying carbohydrate-protein interactions include:
Chemical Shift Perturbation (CSP): By comparing the NMR spectra of a 15N-labeled protein in the presence and absence of the carbohydrate ligand, residues involved in the binding interface can be identified. researchgate.net
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the carbohydrate are in close contact with the protein, revealing the binding epitope. nih.gov
Transferred Nuclear Overhauser Effect (trNOE): This method provides information about the conformation of the carbohydrate when it is bound to the protein. diva-portal.org
NMR has been used to study the binding of various glycans to lectins, such as galectins. nih.gov These studies can reveal not only the binding site but also subtle conformational changes that occur upon binding, providing a dynamic picture of the molecular recognition event. nih.govresearchgate.net
X-ray Crystallography
X-ray crystallography is the primary method for obtaining high-resolution, three-dimensional structures of molecules, including protein-carbohydrate complexes. nih.gov The technique requires the formation of a well-ordered crystal of the complex, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built. researchgate.netduke.edu
A crystal structure provides the most detailed view of the binding interface, revealing the precise orientation of the carbohydrate in the protein's binding pocket and the specific hydrogen bonds, van der Waals interactions, and water-mediated contacts that stabilize the complex. academie-sciences.fr For example, crystallographic studies of β-galactosidase have provided detailed snapshots of how the product, galactose, binds in the enzyme's active site. academie-sciences.frnih.gov Such structural insights are invaluable for understanding the basis of binding specificity and for rational drug design.
Mass Spectrometry (MS)
Mass spectrometry (MS) has emerged as a sensitive and versatile tool for characterizing protein-carbohydrate interactions. nih.gov Modern MS techniques can be used to identify a protein that binds to a specific carbohydrate, map the binding site on the protein, and even provide information on binding affinity. youtube.comnih.gov In a typical experiment, a protein-carbohydrate complex is subjected to limited proteolysis, and the resulting peptides are analyzed by MS. Peptides that are protected from cleavage by the bound carbohydrate can be identified, thus mapping the interaction site. excedr.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS methods used in these studies. nih.gov Native mass spectrometry can also be used to study intact protein-carbohydrate complexes, preserving the non-covalent interactions and allowing for the determination of stoichiometry and binding strength. youtube.com
Synthetic Chemistry and Analog Development of 6 O Galactopyranosylgalactose
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high specificity of enzymes to form glycosidic bonds, often under mild reaction conditions, thereby minimizing the need for extensive protecting group manipulations. nih.gov
The scalability of enzymatic synthesis is a critical factor for producing larger quantities of oligosaccharides. A key strategy for improving scalability is the use of immobilized enzymes. For instance, in the synthesis of a related disaccharide, 6-O-β-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose, β-galactosidase from E. coli was covalently bound to Sepharose CL-4B. nih.gov This immobilization allows for the enzyme to be easily recovered and reused, which is a significant advantage for large-scale processes. nih.gov
The optimization of reaction conditions is also crucial for maximizing yield and efficiency. Factors such as substrate concentration, pH, temperature, and enzyme loading must be carefully balanced. almacgroup.com In a transferase-catalyzed reaction, using lactose (B1674315) as the galactosyl donor, a yield of approximately 20% (based on the amount of the acceptor sugar) was achieved. nih.gov While this demonstrates the feasibility of the enzymatic approach, further process development and enzyme engineering can enhance productivity for industrial applications. almacgroup.comfigshare.com Dynamic kinetic resolution and in silico analyses are powerful tools to identify and engineer enzyme mutants with improved activity, stability, and selectivity for a more robust and scalable process. almacgroup.comfigshare.com
| Parameter | Condition/Result | Significance for Scalability |
| Enzyme State | Immobilized on Sepharose CL-4B nih.gov | Facilitates enzyme reuse, reducing costs. |
| Reaction Type | Transgalactosylation (from lactose) nih.gov | Utilizes an inexpensive and readily available donor. |
| Yield | ~20% based on acceptor nih.gov | Demonstrates feasibility; further optimization needed. |
| Alternative | Reversal of hydrolysis (from D-galactose) nih.gov | Lower yield (2-3%) under tested conditions. nih.gov |
The formation of a specific glycosidic linkage, such as the β(1→6) bond in 6-O-Galactopyranosylgalactose, requires enzymes with high regioselectivity. Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose. nih.gov
Glycosyltransferases, such as galactosyltransferases, are nature's catalysts for creating specific glycosidic bonds. nih.gov For example, the enzyme β4GalT7 has been utilized to transfer galactose to a xylosylated core, forming a Gal-Xyl disaccharide. nih.gov The specificity of such transferases ensures the formation of the desired linkage without side products. The design of these enzymatic systems involves selecting or engineering an enzyme that recognizes the specific acceptor hydroxyl group—in this case, the 6-OH of a galactose unit. The substrate specificity of the galactosyltransferase can encompass multiple residues of the growing backbone, ensuring precise control over the substitution pattern. uq.edu.au
Glycosidases, which typically hydrolyze glycosidic bonds, can be used in "reverse" to synthesize them under thermodynamically controlled (equilibrium) or kinetically controlled (transglycosylation) conditions. nih.gov In the synthesis of a 6-O-galactosylated disaccharide, the transferase activity of β-galactosidase was exploited, where the enzyme transferred a galactose unit from lactose to the 6-position of the acceptor sugar. nih.gov This kinetic control is crucial as it favors the formation of the desired disaccharide over hydrolysis.
Chemical Synthesis Methodologies
Purely chemical methods provide a powerful and versatile alternative for oligosaccharide synthesis, allowing for the construction of structures not easily accessible by enzymatic means. This approach, however, necessitates a sophisticated use of protecting groups and stereoselective activation of glycosyl donors. frontiersin.orgnih.gov
The core of chemical oligosaccharide synthesis is the glycosylation reaction, where a glycosyl donor reacts with a glycosyl acceptor to form the glycosidic bond. The Koenigs-Knorr reaction and its modern variants are classic examples. In one synthesis, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide served as the glycosyl donor, which was coupled with a suitably protected galactose acceptor in the presence of a promoter like mercuric cyanide. nih.gov
The regioselectivity of the reaction—ensuring the bond forms at the C-6 hydroxyl group—is achieved by selectively deprotecting only this position on the acceptor molecule, while all other hydroxyls remain masked. nih.gov For example, a 4,6-O-(p-methoxybenzylidene) acetal (B89532) can be used to protect both the C-4 and C-6 positions. nih.gov Subsequent acetylation of the C-3 hydroxyl followed by mild acidic cleavage of the acetal group exposes the C-4 and C-6 hydroxyls. The primary C-6 hydroxyl is inherently more reactive than the secondary C-4 hydroxyl, which can be exploited for regioselective glycosylation at the C-6 position. universiteitleiden.nlwiley-vch.de
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Resulting Linkage |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide nih.gov | o-nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-α-D-galactopyranoside nih.gov | Mercuric cyanide in nitromethane-benzene nih.gov | β(1→6) |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide documentsdelivered.com | 2,2',3,3'-tetra-O-acetyl-1,6-anhydro-β-lactose | Modified Koenigs-Knorr | β(1→6) |
Protecting groups are fundamental to carbohydrate synthesis, enabling the discrimination between multiple hydroxyl groups of similar reactivity. wiley-vch.debham.ac.ukjocpr.com An effective protecting group strategy involves the orthogonal use of different protecting groups, which can be removed under specific conditions without affecting others. bham.ac.uk
Common protecting groups for hydroxyl functions include ethers (e.g., benzyl), esters (e.g., acetyl, benzoyl), and acetals (e.g., benzylidene, isopropylidene). wiley-vch.dejocpr.com
Temporary Groups: These are removed at intermediate stages to allow for selective modification of a specific hydroxyl group. For instance, a 4,6-O-benzylidene acetal can be used for temporary protection, which can later be removed with mild acid to expose the C-4 and C-6 hydroxyls for further reaction. nih.gov
Permanent Groups: These groups, such as benzyl (B1604629) ethers, are stable throughout the synthetic sequence and are removed only in the final steps via methods like catalytic hydrogenation. wiley-vch.de
The choice of protecting groups can also influence the reactivity and stereochemical outcome of the glycosylation reaction itself. universiteitleiden.nl
Controlling the stereochemistry at the anomeric center (α or β) is one of the most significant challenges in glycosylation chemistry. nih.gov The formation of the desired β-linkage in this compound requires specific strategies.
One common method to achieve a β-(1,2-trans)-glycosidic linkage is through neighboring group participation . If the C-2 position of the glycosyl donor is protected with an acyl group (e.g., acetate (B1210297) or benzoate), this group can participate in the reaction by forming a cyclic intermediate after the departure of the anomeric leaving group. The glycosyl acceptor then attacks from the opposite face (α-face), resulting exclusively in the formation of the β-glycoside. researchgate.net The use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a donor is a classic example of this principle, where the C-2 acetyl group directs the formation of the β-linkage. nih.gov
In cases where neighboring group participation is not possible or desired, the stereochemical outcome is influenced by a complex interplay of factors including the reactivity of the donor and acceptor, the solvent, the temperature, and the promoter system used. frontiersin.orgnih.govntu.edu.sg Reagent-controlled strategies, where external reagents dictate the stereoselectivity, offer another powerful approach to overcome the inherent preferences of the substrates. nih.govntu.edu.sg
Synthesis of Derivatives and Analogs
The chemical modification of this compound and the synthesis of its analogs are pivotal for a deeper understanding of its structure-function relationships. These synthetic endeavors provide essential tools for biochemical, pharmacological, and medical research.
Preparation of Labeled this compound for Research Probes
To trace the metabolic fate and interactions of this compound, isotopically and fluorescently labeled versions are indispensable research probes. These labeled molecules allow for sensitive and specific detection in complex biological systems.
Isotopic Labeling: The introduction of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), into the this compound structure facilitates its detection by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques are invaluable for metabolic flux analysis and for studying the conformational dynamics of the disaccharide upon binding to proteins. nih.govwikipedia.org
One common method for deuterium labeling is the heterogeneous Ru/C-catalyzed hydrogen-deuterium exchange reaction in deuterium oxide (D₂O). nih.gov This method allows for the selective exchange of protons for deuterons on carbons adjacent to free hydroxyl groups. nih.gov By strategically protecting certain hydroxyl groups, site-specific deuterium labeling can be achieved. nih.gov
For carbon-13 labeling, a common strategy involves the chemical synthesis of the disaccharide from monosaccharide precursors that are already enriched with ¹³C at specific positions. nih.gov For example, starting with D-[1-¹³C]galactose and a suitably protected galactose acceptor, a ¹³C-labeled this compound can be synthesized. This approach allows for the precise placement of the isotopic label, which is crucial for detailed NMR studies of glycosidic linkage conformation. nih.gov
Fluorescent Labeling: While direct fluorescent labeling of this compound is less common, fluorescent probes are often designed to study its interaction with binding proteins. For instance, a mutant of a D-galactose/D-glucose-binding protein with a strategically placed cysteine residue can be fluorescently labeled. nih.gov The change in the fluorescence of the probe upon binding of this compound can then be used to study the binding affinity and the conformational changes in the protein. nih.gov Another approach involves the synthesis of this compound derivatives containing a linker arm that can be coupled to a fluorescent dye.
| Labeling Strategy | Isotope/Probe | Detection Method | Key Application |
| Isotopic Labeling | Deuterium (²H) | Mass Spectrometry, NMR | Metabolic tracing, conformational analysis |
| Isotopic Labeling | Carbon-13 (¹³C) | NMR Spectroscopy | Conformational analysis of glycosidic bonds |
| Fluorescent Labeling | Fluorescent Dye | Fluorescence Spectroscopy | Studying protein-carbohydrate interactions |
Development of Modified Structures for Functional Studies
To investigate the specific roles of different functional groups on the biological activity of this compound, chemists synthesize a variety of modified structures. These modifications can include changes to the hydroxyl groups, the anomeric center, or the glycosidic linkage.
Modification of Hydroxyl Groups: The hydroxyl groups of this compound can be selectively modified through reactions such as methylation, acylation, or sulfation. For example, the synthesis of a monomethylated analog, 6-O-(4-O-methyl-β-D-glucopyranosyl)-D-galactose, has been described. ubc.ca Such modifications can help to identify which hydroxyl groups are critical for receptor binding or enzymatic processing. The modification of related polysaccharides, such as the carboxymethylation and sulfation of galactomannans, provides a blueprint for how such changes can alter the physicochemical properties and biological activities of these carbohydrates. scielo.org.mx Carboxymethylation, for instance, introduces a negative charge and can enhance water solubility, while sulfation is known to be important for many biological recognition events. scielo.org.mx
| Modification | Functional Group | Purpose of Modification |
| Methylation | Hydroxyl | Probing the role of specific hydroxyl groups in binding |
| Carboxymethylation | Hydroxyl | Introducing a negative charge, altering solubility |
| Sulfation | Hydroxyl | Mimicking naturally occurring sulfated sugars, influencing binding |
| Anomeric Modification | Anomeric Carbon | Investigating the importance of stereochemistry for activity |
Design of Carbohydrate Mimetics Based on this compound Structure
Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates but with improved stability, bioavailability, or inhibitory activity. The design of mimetics based on this compound often focuses on replacing the labile glycosidic bond or modifying the pyranose ring.
C-Glycoside Analogs: In C-glycosides, the glycosidic oxygen atom is replaced by a methylene (B1212753) group (CH₂). This substitution results in a molecule that is resistant to enzymatic hydrolysis, making C-glycoside analogs valuable as stable probes and potential drug candidates. nih.govnih.gov The synthesis of C-glycoside analogs of other galactosides, such as α-galactosylceramide, has been achieved and has been shown to lead to compounds with enhanced biological activity. nih.gov These synthetic strategies can be adapted to prepare C-glycoside analogs of this compound.
Azasugar Mimetics: Azasugars are carbohydrate analogs in which the endocyclic ring oxygen is replaced by a nitrogen atom. This substitution can lead to potent inhibitors of glycosidases, the enzymes that cleave glycosidic bonds. nih.gov For example, azasugar derivatives have been developed as inhibitors of β-galactocerebrosidase. nih.gov By designing an azasugar that mimics the structure of galactose, it is possible to create inhibitors of enzymes that process this compound. The synthesis of such mimetics often involves complex multi-step chemical synthesis.
| Mimetic Type | Key Structural Change | Advantage |
| C-Glycoside | Glycosidic oxygen replaced by a methylene group | Resistance to enzymatic hydrolysis |
| Azasugar | Ring oxygen replaced by a nitrogen atom | Potent enzyme inhibition |
Future Research Horizons for this compound
The disaccharide this compound, a carbohydrate molecule composed of two galactose units, represents a subtle yet significant structure within the complex world of glycobiology. While recognized as a component of certain natural polysaccharides and a substrate for specific enzymes, the full scope of its biological importance remains an area of active and emerging inquiry. scbt.commedchemexpress.comglpbio.com The future of research into this specific disaccharide is poised to leverage cutting-edge technologies to move beyond basic characterization and into a deeper understanding of its function, interactions, and potential applications. This article explores the key future directions and emerging research avenues that promise to illuminate the role of this compound in biological systems.
Q & A
Basic: What are the established methods for synthesizing 6-O-β-D-galactopyranosyl-D-galactose, and how do they ensure regioselectivity?
The synthesis of 6-O-β-D-galactopyranosyl-D-galactose typically employs glycosylation strategies using protected galactosyl donors. For example, 6-azido-galactosyl imidate derivatives serve as key intermediates, enabling regioselective coupling via β-(1→6) linkages. Benzoylation of hydroxyl groups is often used to protect reactive sites, directing coupling to the desired C6 position . High-resolution NMR (e.g., , ) and mass spectrometry are critical for verifying linkage specificity and purity .
Basic: How is the structural configuration of 6-O-galactopyranosylgalactose validated in polysaccharide backbones?
Linkage analysis combines enzymatic digestion with advanced chromatographic and spectroscopic techniques. For β-(1→6)-linked galactans, specific galactosidases cleave the glycosidic bond, releasing monomers quantified via HPLC or HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection). Nuclear Overhauser effect (NOE) correlations in NMR spectra further confirm spatial proximity between C1 of the donor galactose and C6 of the acceptor .
Basic: What experimental approaches are used to study the enzymatic specificity of galactosyltransferases toward this compound?
Galactosyltransferase assays often utilize radiolabeled UDP-galactose as a donor and synthetic acceptors (e.g., 4-O-methyl-D-galactose) to measure transfer efficiency. Kinetic parameters (, ) are determined via Michaelis-Menten plots. Competitive inhibition studies with structural analogs (e.g., 4-O-acetylated derivatives) help map the enzyme’s active site .
Advanced: How can researchers resolve contradictions in reported glycosidic linkage conformations (e.g., α vs. β anomeric configurations)?
Contradictions arise from differences in synthetic conditions or analytical methods. To address this:
- X-ray crystallography or rotational-echo double-resonance (REDOR) NMR provides unambiguous linkage confirmation.
- Density functional theory (DFT) calculations model preferred conformations, comparing theoretical and experimental chemical shifts .
For example, acetal protection strategies (e.g., 4,6-O-acetal groups) can stabilize specific conformations, reducing ambiguity in donor reactivity .
Advanced: What challenges arise in synthesizing branched galactans containing this compound, and how are they mitigated?
Branched structures require orthogonal protection-deprotection strategies. For instance, temporary silyl ethers at C2/C3 positions of the acceptor galactose allow selective β-(1→6) coupling, while benzoyl groups block undesired sites. Azide-alkyne "click chemistry" enables modular assembly of complex side chains. Challenges in steric hindrance are addressed using bulky solvents (e.g., toluene) to slow reaction kinetics, improving regiocontrol .
Advanced: How can researchers design experiments to investigate the role of this compound in carbohydrate-protein interactions?
- Lectin binding assays : Immobilize the disaccharide on microarrays and screen with fluorescently labeled lectins (e.g., RCA120 for β-galactose-specific binding).
- Surface plasmon resonance (SPR) : Quantify binding affinity () by immobilizing the carbohydrate on a sensor chip and measuring lectin association/dissociation rates.
- Molecular dynamics simulations : Model hydrogen-bonding networks between the disaccharide and lectin binding pockets .
Advanced: What methodologies are employed to analyze oxidative degradation of this compound in glycoconjugates?
Radical-induced oxidation (e.g., peroxyl radicals) is monitored using electron paramagnetic resonance (EPR) to track radical intermediates. LC-MS/MS identifies degradation products (e.g., galactonic acid). Comparative studies with glucose 6-phosphate analogs reveal susceptibility differences at the C6 position .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) enhance metabolic tracing of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
